Butadiene monoxide
Overview
Description
1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992)
Scientific Research Applications
1. Metabolism and Toxicity
Butadiene monoxide, a metabolite of 1,3-butadiene, is known for its involvement in toxicological processes. Research shows it is a substrate for human placental glutathione S-transferase, forming specific glutathione conjugates, which may have implications in toxicology and pharmacology (Sharer, Duescher, & Elfarra, 1991). Another study discusses this compound's enzymatic hydration, emphasizing its role in butadiene metabolism, which is critical in understanding its mutagenic potential (Malvoisin, Mercier, & Roberfroid, 1981).
2. Environmental and Occupational Health
This compound, as a presumed carcinogenic metabolite of butadiene, raises concerns in environmental and occupational health. It has been studied for its stability under physiological conditions, such as in the formation of 1,2-dichloro-3,4-epoxybutane, which may be significant in understanding its toxicity (Cheng, Maniglier-Poulet, Ross, & Ruth, 1994). Furthermore, its potential for inducing chromosome damage in mice, as explored in studies comparing it with other monomers, provides insight into genetic risks associated with exposure to polymeric chemicals (Sharief et al., 1986).
3. Chemical Interactions and DNA Damage
This compound's interaction with DNA is a key area of research. Studies have detailed its reactions with single- and double-stranded DNA, elucidating various purine and pyrimidine adducts formed during these interactions. This research contributes to understanding the molecular mechanisms of mutagenesis and carcinogenesis (Selzer & Elfarra, 1999). Additionally, the atmospheric transformation of 1,3-butadiene, initiated by hydroxyl radicals and ozone, involves this compound, underscoring its environmental significance (Liu, Jeffries, & Sexton, 1999).
4. Comparative Metabolism in Different Species
Comparative studies on the metabolism of butadiene and its metabolite butadiene monoepoxide in human, rat, and mouse tissues highlight species-specific differences. These differences are crucial for understanding variations in susceptibility to its carcinogenic effects (Csanády, Guengerich, & Bond, 1992). The pharmacokinetics of this compound, particularly its elimination pattern in rat models, also provide valuable data for risk assessments (Filser & Bolt, 1984).
Mechanism of Action
Target of Action
Butadiene monoxide, also known as 3,4-Epoxy-1-butene, is a primary reactive metabolite of 1,3-Butadiene . It is metabolized in vivo, with the first step of its biotransformation being the cytochrome P-450-dependent epoxidation . The primary targets of this compound are therefore the enzymes involved in this metabolic process, particularly those in the cytochrome P-450 family.
Mode of Action
The interaction of this compound with its targets involves the process of epoxidation, a reaction that introduces an epoxide functional group into the compound . This reaction is facilitated by the enzymes in the cytochrome P-450 family. The resulting changes include the transformation of this compound into other metabolites, which can have various effects on the body.
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. One key pathway is its oxidation to form reactive epoxides . This process is catalyzed by enzymes in the cytochrome P-450 family. The metabolites formed through these pathways can then interact with nucleophilic sites on macromolecules .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution and metabolic elimination in the body . According to a study, the internal dose of this compound is approximately 1.6 times higher in mice than in rats for exposure to butadiene below 1000 ppm . This suggests that the compound’s ADME properties and their impact on bioavailability may vary between different species.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its genotoxicity . Both butadiene and this compound have been shown to be mutagenic . This means that they can cause mutations in the DNA, which can potentially lead to various health effects, including cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been found in ambient air in urban and suburban areas as a consequence of its constant emission from motor vehicles . This suggests that the compound’s action can be affected by factors such as air quality and exposure levels.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Butadiene monoxide reacts with nucleosides to form alkylation products that exhibit different rates of formation and different stabilities under in vitro physiological conditions . The primary products are regioisomeric N-7-guanine adducts .
Cellular Effects
This compound’s reactions with DNA have been studied extensively. It forms adducts with single-stranded and double-stranded DNA, which may contribute to mutagenesis and carcinogenesis .
Molecular Mechanism
This compound reacts with DNA to form various adducts. These adducts are formed by Dimroth rearrangement of the corresponding N-1-deoxyadenosine adducts, not while in the DNA, but following the release of the N-1-alkylated nucleosides by enzymatic hydrolysis .
Temporal Effects in Laboratory Settings
The formation of adducts by this compound is linearly dependent upon its concentration, with adduct ratios being similar at various concentrations . At high concentrations, the adducts are formed in a linear fashion for up to 8 hours in both single-stranded and double-stranded DNA .
Metabolic Pathways
This compound is a primary metabolite of 1,3-butadiene . The specific metabolic pathways it is involved in are not mentioned in the available literature.
Properties
IUPAC Name |
2-ethenyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYFVGCMPJVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Related CAS |
26703-03-7 | |
Record name | Oxirane, 2-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4025240 | |
Record name | 1,2-Epoxy-3-butene | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Record name | 3,4-Epoxy-1-butene | |
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Boiling Point |
149 to 151 °F at 760 mmHg (NTP, 1992), 68 °C | |
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Record name | 3,4-EPOXY-1-BUTENE | |
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Flash Point |
-50 °F (NTP, 1992), Flash point < -50 °C, BELOW -50 °C (BELOW -58 °F) (CLOSED CUP) | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Record name | 3,4-Epoxy-1-butene | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, and organic solvents | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Record name | 3,4-EPOXY-1-BUTENE | |
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Density |
0.87 (NTP, 1992) - Less dense than water; will float, 0.9006 g/cu cm @ 25 °C | |
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Record name | 3,4-EPOXY-1-BUTENE | |
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Vapor Density |
2.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.4 (AIR= 1) | |
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Record name | 3,4-EPOXY-1-BUTENE | |
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Vapor Pressure |
154.0 [mmHg] | |
Record name | 3,4-Epoxy-1-butene | |
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Impurities |
May contain up to 3% methylene chloride. | |
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Color/Form |
Liquid | |
CAS No. |
930-22-3 | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Melting Point |
-211 °F (NTP, 1992), -135 deg | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Retrosynthesis Analysis
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